molecular formula C15H29NSi2 B1176715 N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine CAS No. 144964-17-0

N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine

Cat. No.: B1176715
CAS No.: 144964-17-0
InChI Key:
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Description

N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine is an organosilicon compound that features both benzyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

  • Dissolve benzylamine in an anhydrous solvent such as tetrahydrofuran (THF).
  • Add triethylamine to the solution to act as a base.
  • Slowly add trimethylsilyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by distillation or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl groups.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Benzyl-1-(trimethylsilyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine has several applications in scientific research:

    Biology: Investigated for its potential as a protecting group for amines in peptide synthesis.

    Medicine: Explored for its potential use in drug development as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection and can be selectively removed under specific conditions, allowing for controlled reactivity. The benzyl group can participate in aromatic substitution reactions, further expanding the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methylmethanamine
  • N-Benzyl-N-(trimethylsilyl)methanamine
  • N-Benzyl-1-(trimethylsilyl)methanamine

Uniqueness

N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine is unique due to the presence of two trimethylsilyl groups, which provide enhanced steric protection and reactivity control compared to similar compounds. This makes it a valuable reagent in organic synthesis and other applications.

Properties

IUPAC Name

1-phenyl-N,N-bis(trimethylsilylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NSi2/c1-17(2,3)13-16(14-18(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSRTBHGLKFZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN(CC1=CC=CC=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932461
Record name 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144964-17-0
Record name 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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